2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester
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Overview
Description
2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a dichlorobenzoyl group attached to a propionic acid ethyl ester moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 2-amino-propionate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoylamino derivatives .
Scientific Research Applications
2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 2,6-Dichlorobenzoyl chloride
- Ethyl 3,4-Dichloro Benzoate
Uniqueness
Compared to these similar compounds, 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H13Cl2NO3 |
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Molecular Weight |
290.14 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-3-18-12(17)7(2)15-11(16)8-4-5-9(13)10(14)6-8/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
WHEVQYZMSHGANN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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